9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one
Description
9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Properties
Molecular Formula |
C22H16N2O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
14-(4-methylphenyl)-14,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16)-heptaen-13-one |
InChI |
InChI=1S/C22H16N2O/c1-14-6-10-17(11-7-14)24-13-20-19(22(24)25)12-16-9-8-15-4-2-3-5-18(15)21(16)23-20/h2-12H,13H2,1H3 |
InChI Key |
HTCKHUSTZCFJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted quinolines. For instance, the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline can be used to form the pyrroloquinoline core . The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce by-products are common strategies in industrial settings. Solvent systems and purification methods are also optimized to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities, such as antibacterial and antitumor properties, are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure and exhibit various biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These derivatives have been studied for their potential antileishmanial activity.
Uniqueness
What sets 9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group, for example, can enhance its interaction with certain biological targets, making it a unique candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
